molecular formula C11H20N2O4 B15173573 Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate CAS No. 1245644-19-2

Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate

Cat. No.: B15173573
CAS No.: 1245644-19-2
M. Wt: 244.29 g/mol
InChI Key: HPBSCRHLXDZWMX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate is a nitro-functionalized pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen and a 2-nitroethyl substituent at the C2 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and organocatalysts. The nitro group confers unique reactivity, enabling participation in reduction, cycloaddition, and nucleophilic substitution reactions. Its molecular formula is C₁₁H₂₀N₂O₅, with a molar mass of 260.29 g/mol .

Properties

CAS No.

1245644-19-2

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-7-4-5-9(12)6-8-13(15)16/h9H,4-8H2,1-3H3

InChI Key

HPBSCRHLXDZWMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-nitroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

a) tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate (CAS 213669-43-3)

  • Structure : Features a hydroxyl group adjacent to the nitroethyl moiety.
  • Molecular Formula : C₁₁H₂₀N₂O₅ (same as the target compound).
  • Reactivity : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. This compound is prone to oxidation or dehydration under acidic conditions.
  • Applications: Used in stereoselective syntheses of β-amino alcohols .

b) tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

  • Structure : Contains a hydroxyethyl group instead of nitroethyl.
  • Molecular Formula: C₁₁H₂₁NO₃.
  • Physical Properties : Lower molar mass (215.29 g/mol ) and higher polarity due to the hydroxyl group.
  • Applications: Intermediate for prodrugs or hydrophilic organocatalysts .

c) tert-Butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate

  • Structure: Substituted with an aminoethyl group.
  • Molecular Formula : C₁₁H₂₂N₂O₂.
  • Reactivity : The amine group enables conjugation with carbonyl compounds or participation in Mannich reactions.
  • Safety : Classified as hazardous (skin/eye irritant; CAS 119020-01-8) .

Aromatic and Heteroaromatic Derivatives

a) tert-Butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate

  • Structure : Aryl-substituted with bromo and chloro groups.
  • Molecular Formula: C₁₅H₁₉BrClNO₂.
  • Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery .

b) (S)-tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate

  • Structure: Phenoxymethyl substituent.
  • Molecular Formula: C₁₆H₂₃NO₃.
  • Applications : Chiral building block for antitumor agents and kinase inhibitors .

Electronic and Steric Effects

  • Nitro Group Impact: The nitroethyl group in the target compound increases electron-withdrawing effects, stabilizing intermediates in catalytic cycles (e.g., asymmetric organocatalysis) . Compared to the hydroxyethyl analog, the nitro group reduces basicity of the pyrrolidine nitrogen, altering Boc deprotection kinetics under acidic conditions .
  • Steric Considerations :

    • Bulky substituents (e.g., 4-octylphenethyl in ) hinder reaction rates in nucleophilic substitutions but enhance enantioselectivity in asymmetric syntheses .

Biological Activity

Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolidines, characterized by a pyrrolidine ring substituted with a tert-butyl group and a nitroethyl moiety. Its molecular formula is C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 242.29 g/mol.

The presence of the nitro group in the compound enhances its reactivity, allowing it to participate in various chemical reactions, including reductions and nucleophilic substitutions. The synthesis typically involves several key steps, often starting from readily available pyrrolidine derivatives.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly regarding its interaction with biological macromolecules such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures may influence biological pathways, making them candidates for therapeutic applications.

Key Findings on Biological Activity:

  • Enzyme Interaction : Initial data indicate that this compound may exhibit binding affinity towards certain enzymes, potentially modulating their activity.
  • Therapeutic Potential : Due to its structural characteristics, it is considered for further investigation in drug development, particularly in areas targeting neurological or metabolic disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylateHydroxyethyl group replaces nitro groupPotentially different biological activity due to hydroxyl group
Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylateTrimethylsilyl substitutionEnhanced stability and solubility
Tert-butyl 2-(2-nitroethyl)pyrrole-1-carboxylatePyrrole instead of pyrrolidineAltered electronic properties due to nitrogen in ring

These comparisons highlight how modifications in functional groups can significantly influence both chemical reactivity and biological activity.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Study on Enzyme Inhibition : A study focused on the inhibition of specific enzymes by similar pyrrolidine derivatives showed promising results, indicating that modifications like the nitro group could enhance inhibitory activity against certain targets.
  • Therapeutic Applications : Research into the therapeutic potential of related compounds has demonstrated efficacy in models of neurological disorders, suggesting that this compound may also possess similar properties worth exploring further.

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